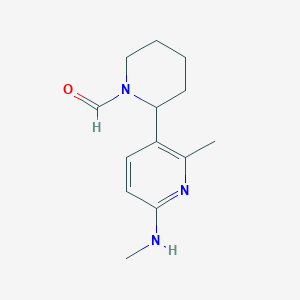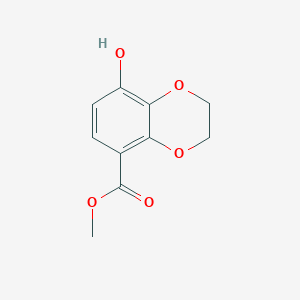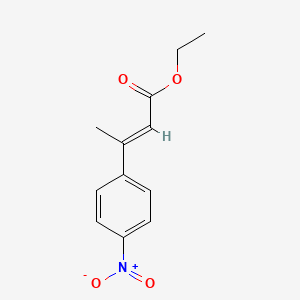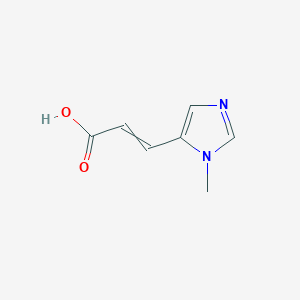
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate is a compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound includes an imidazolium ring with an ethenyl group and a methyl group attached, along with a methyl sulfate counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with an appropriate alkylating agent, such as ethenyl bromide, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with methyl sulfate to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The ethenyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Nucleophiles like halides or amines; reactions are conducted in polar solvents such as water or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds.
Aplicaciones Científicas De Investigación
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ionic nature and stability.
Biology: Employed in the study of enzyme interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium ring can interact with various biomolecules, affecting their structure and function. The ethenyl group can participate in polymerization reactions, leading to the formation of polymeric materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-3-methylimidazolium iodide
- 1-Pentyl-3-methylimidazolium bromide
- 1-Dodecyl-3-methylimidazolium bromide
Uniqueness
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to other imidazolium salts. This makes it particularly useful in applications requiring specific interactions or polymerization capabilities.
Propiedades
Fórmula molecular |
C7H14N2O4S |
|---|---|
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
3-ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C6H10N2.CH4O4S/c1-3-8-5-4-7(2)6-8;1-5-6(2,3)4/h3-5H,1,6H2,2H3;1H3,(H,2,3,4) |
Clave InChI |
RJFMWUISYZMHPA-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1CN(C=C1)C=C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B11824272.png)
![2-[3-[(4S)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]propyl]guanidine;hydrochloride](/img/structure/B11824274.png)


![methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate](/img/structure/B11824301.png)

![2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B11824312.png)

![1-[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11824338.png)
![(E,E)-4,8-Dimethyl-10-[(tetrahydro-2H-pyran-2-yl)oxy]-4,8-decadienal](/img/structure/B11824354.png)


